

# 4-Carboxybutyl(triphenyl)phosphonium bromide chemical properties

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## Compound of Interest

4-

Compound Name: *Carboxybutyl(triphenyl)phosphonium;bromide*

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An In-depth Technical Guide to 4-Carboxybutyl(triphenyl)phosphonium bromide

## Introduction

4-Carboxybutyl(triphenyl)phosphonium bromide is a versatile quaternary phosphonium salt with significant applications across organic synthesis and the biomedical sciences.<sup>[1][2]</sup> Structurally, it features a lipophilic triphenylphosphonium cation, which is covalently linked to a five-carbon chain terminating in a carboxylic acid. This unique structure makes it a valuable reagent in Wittig reactions for the formation of carbon-carbon double bonds and as a powerful tool for targeting mitochondria in living cells.<sup>[1][3][4]</sup>

For drug development professionals, the triphenylphosphonium (TPP<sup>+</sup>) moiety is of particular interest. It leverages the large mitochondrial membrane potential to accumulate selectively within the mitochondria of cancer cells, which often exhibit a more negative potential compared to normal cells.<sup>[5][6][7][8]</sup> This targeted delivery mechanism enhances the efficacy of conjugated therapeutic agents while potentially minimizing systemic side effects.<sup>[1][2][5]</sup> This guide provides a comprehensive overview of its chemical properties, experimental applications, and the underlying principles of its use.

## Core Chemical and Physical Properties

The fundamental properties of 4-Carboxybutyl(triphenyl)phosphonium bromide are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Citations
CAS Number	17814-85-6	[1][9][10]
Molecular Formula	C <sub>23</sub> H <sub>24</sub> BrO <sub>2</sub> P	[9][10][11]
Molecular Weight	443.31 g/mol	[1][9][12]
Appearance	White to off-white crystalline powder	[1][3][13]
Melting Point	204-207 °C	[1][9][12]
Solubility	Soluble in water, methanol, ethanol, and DMSO. Insoluble in non-polar solvents like toluene and hexane.	[3][4][9][13][14]
Purity	Typically ≥98% or ≥99% (by HPLC)	[1][13]
Storage Conditions	Store at room temperature or below +30°C in airtight containers. The compound is hygroscopic.	[1][9][13]

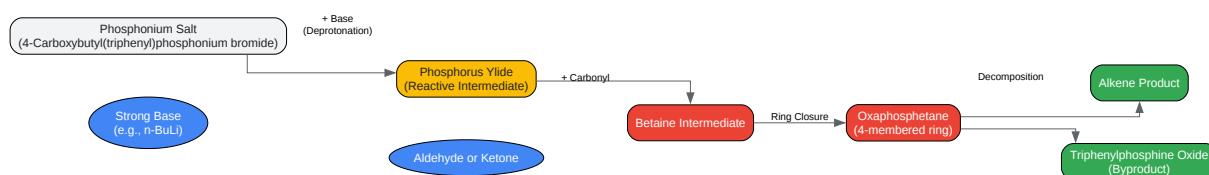
## Key Applications and Experimental Protocols

### Organic Synthesis: The Wittig Reaction

4-Carboxybutyl(triphenyl)phosphonium bromide is a key precursor for generating a phosphorus ylide, the reactive species in the Wittig reaction. This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[4][15][16]

This protocol outlines the in-situ generation of the ylide from the phosphonium salt, followed by its reaction with an aldehyde.

- Preparation of the Phosphonium Salt Suspension: In a round-bottom flask under an inert atmosphere (e.g., argon), suspend (4-Carboxybutyl)triphenylphosphonium bromide (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
- Ylide Formation: Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
- Reaction with Carbonyl: While maintaining the cold temperature, slowly add a solution of the desired aldehyde or ketone (1 equivalent) dissolved in the same anhydrous solvent.
- Reaction Progression: Allow the mixture to stir at low temperature for 30 minutes and then warm to room temperature. The reaction is typically stirred for several hours to overnight.
- Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be acidified to protonate the carboxylic acid for efficient extraction. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, an alkene, is then purified by column chromatography. The main byproduct, triphenylphosphine oxide, can often be removed during this process.[\[15\]](#)



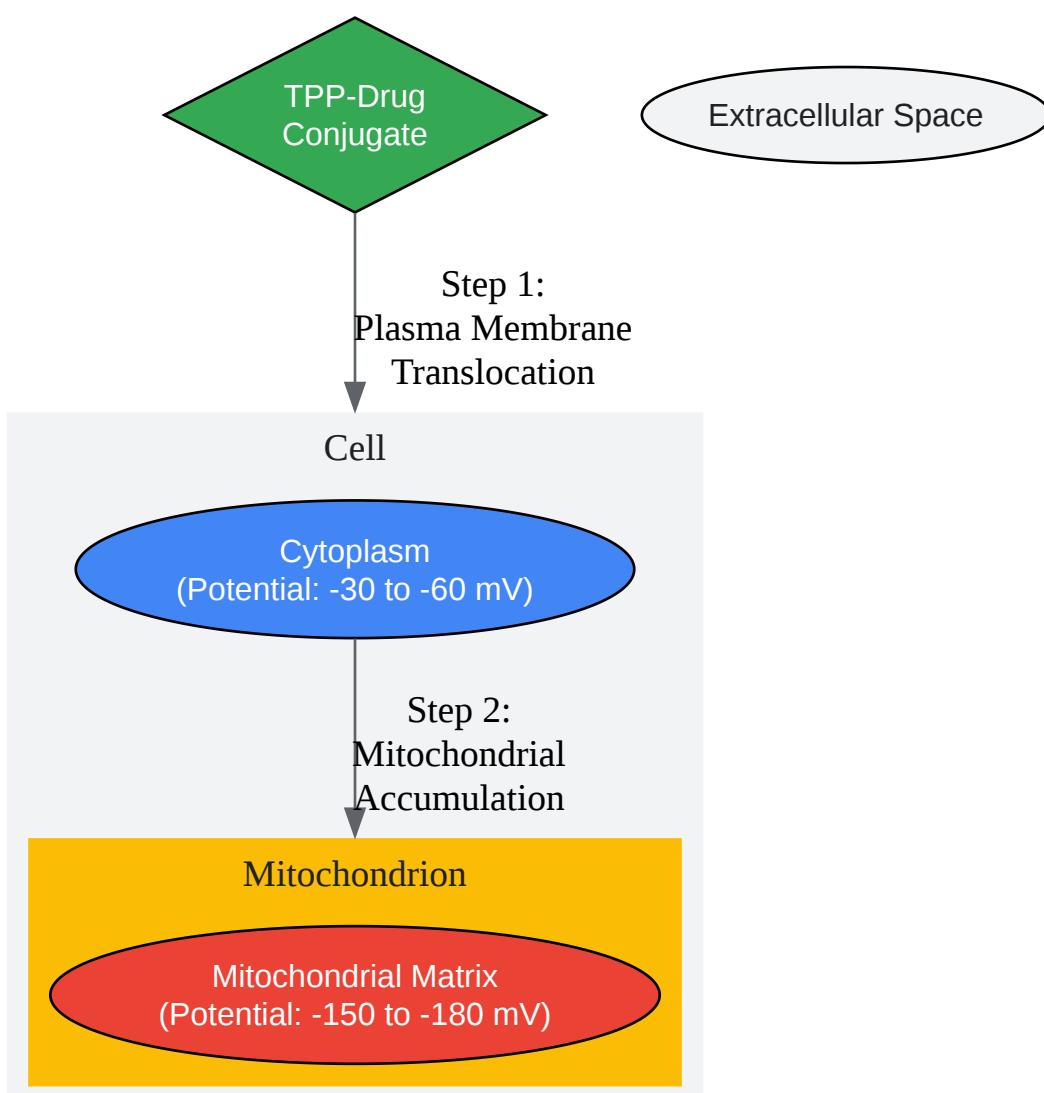
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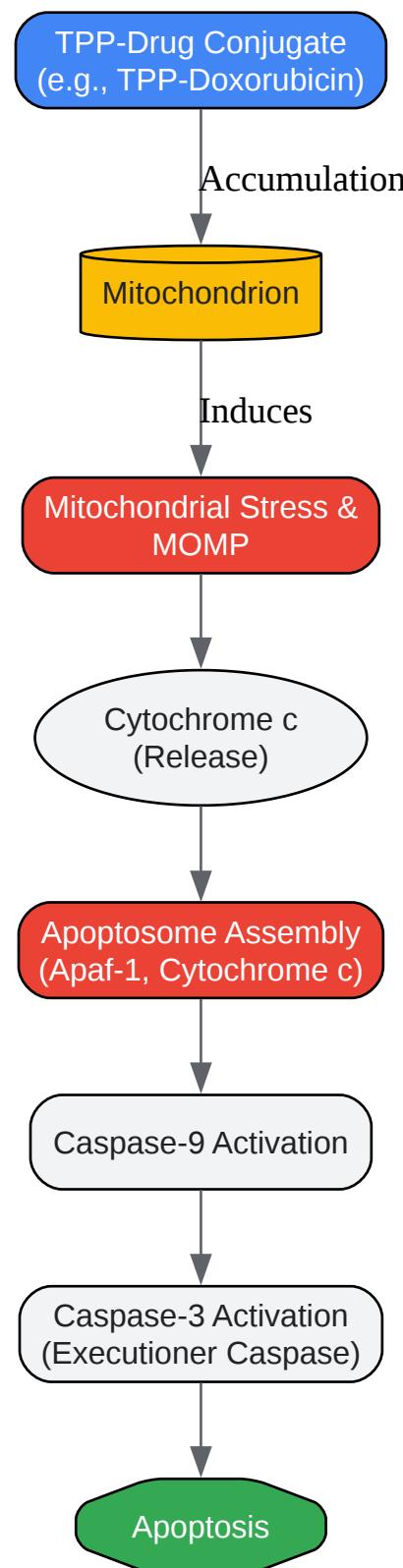
Caption: General workflow of the Wittig reaction.

## Drug Development: Mitochondrial Targeting

The delocalized positive charge on the phosphorus atom of the TPP<sup>+</sup> cation allows it to act as a lipophilic cation. This property enables it and any attached cargo to cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the large negative membrane potential.[7][8][17]

- **Plasma Membrane Translocation:** The cell's plasma membrane maintains a negative potential (approx. -30 to -60 mV) relative to the exterior. This drives an initial 5- to 10-fold accumulation of the TPP<sup>+</sup>-conjugated molecule into the cytoplasm.[8]
- **Mitochondrial Sequestration:** The inner mitochondrial membrane has a much larger potential (approx. -150 to -180 mV).[8] This strong electrochemical gradient drives the TPP<sup>+</sup> conjugate from the cytoplasm into the mitochondrial matrix, where it can reach concentrations hundreds to thousands of times higher than in the cytoplasm.[8][17]





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